2-(Naphthalen-2-YL)nicotinic acid
Description
Properties
IUPAC Name |
2-naphthalen-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-6-3-9-17-15(14)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIUSJJGNGPUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599271 | |
| Record name | 2-(Naphthalen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-45-2 | |
| Record name | 2-(Naphthalen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The reaction typically involves 2-chloronicotinic acid and naphthalen-2-ylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst. A base such as potassium carbonate (K₂CO₃) is essential to neutralize the boric acid byproduct, while dimethylformamide (DMF) or tetrahydrofuran (THF) serves as the solvent. The mixture is heated to 80–100°C under reflux for 12–24 hours, achieving yields of 65–70%.
Key reaction equation:
$$
\text{2-Chloronicotinic acid} + \text{Naphthalen-2-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{this compound}
$$
Optimization Strategies
- Catalyst loading reduction: Lowering Pd(PPh₃)₄ loading from 5 mol% to 2 mol% decreases costs without significantly affecting yield.
- Solvent selection: THF provides marginally higher yields (68%) compared to DMF (65%) due to improved solubility of intermediates.
- Temperature control: Maintaining temperatures below 100°C prevents decomposition of the boronic acid reagent.
Purification Techniques
Crude product purification involves recrystallization from ethanol/water mixtures (70:30 v/v) or silica gel column chromatography using ethyl acetate/hexane (1:3) as the eluent. The recrystallized product typically exhibits >99% purity by HPLC.
Ullmann-Type Coupling Approach
For systems sensitive to palladium residues, the Ullmann reaction offers an alternative using copper-based catalysts.
Reaction Parameters
This method employs 2-iodonicotinic acid and naphthalen-2-ylzinc chloride, with copper(I) iodide (CuI) and 1,10-phenanthroline as the catalytic system in dimethyl sulfoxide (DMSO). The reaction proceeds at 120°C under nitrogen for 24 hours, yielding 50–55%.
Key reaction equation:
$$
\text{2-Iodonicotinic acid} + \text{Naphthalen-2-ylzinc chloride} \xrightarrow{\text{CuI, 1,10-phenanthroline}} \text{this compound}
$$
Limitations and Modifications
- Lower efficiency: The stronger C-I bond requires higher temperatures, increasing side reactions.
- Zinc reagent sensitivity: Moisture-sensitive naphthalen-2-ylzinc chloride necessitates strict anhydrous conditions.
- Ligand effects: Replacing 1,10-phenanthroline with N,N′-dimethylethylenediamine improves yield to 58% but complicates ligand removal.
Alternative Synthetic Routes
While less common, other methods have been explored for niche applications:
Multi-Step Synthesis from Naphthalene Derivatives
A three-step sequence involving Friedel-Crafts acylation of naphthalene followed by cyclization and oxidation has been reported, though yields remain suboptimal (30–40%).
Enzymatic Approaches
Preliminary studies using lipase-mediated esterification of 2-naphthol with nicotinic acid derivatives show promise for green chemistry applications, but industrial viability remains unproven.
Industrial-Scale Production Techniques
Large-scale manufacturing optimizes the Suzuki-Miyaura protocol for cost and efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst Loading | 5 mol% | 1–2 mol% |
| Solvent | DMF | Recycled DMF/THF |
| Temperature | 80–100°C | 90°C |
| Purification | Recrystallization | Crystallization, Filtration |
| Yield | 65–70% | >85% |
Continuous flow reactors reduce reaction time to 2–4 hours through enhanced mass transfer. Solvent recovery systems achieve 95% DMF reuse, significantly lowering production costs.
Comparative Analysis of Preparation Methods
| Method | Suzuki-Miyaura Coupling | Ullmann Coupling |
|---|---|---|
| Starting Materials | 2-Chloronicotinic acid, Naphthalen-2-ylboronic acid | 2-Iodonicotinic acid, Naphthalen-2-ylzinc chloride |
| Catalyst | Pd(PPh₃)₄ | CuI/1,10-phenanthroline |
| Solvent | DMF/THF | DMSO |
| Temperature | 80–100°C | 120°C |
| Reaction Time | 12–24 hours | 24 hours |
| Yield | 65–70% | 50–55% |
| Advantages | High efficiency, mild conditions | Lower catalyst cost |
| Limitations | Pd residue removal | Lower yield, harsh conditions |
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-YL)nicotinic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid or naphthalene-2-ketone.
Reduction: Formation of 2-(naphthalen-2-yl)ethanol.
Substitution: Formation of halogenated derivatives such as 2-bromo- or 2-chloronaphthalene.
Scientific Research Applications
Scientific Research Applications
- Chemistry 2-(Naphthalen-2-YL)nicotinic acid serves as a building block in synthesizing complex organic molecules and as a ligand in coordination chemistry.
- Biology It is explored for its potential as an antimicrobial and anticancer agent due to its interactions with biological macromolecules.
- Medicine The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
- Industry It is utilized in developing novel materials and as a precursor for synthesizing dyes and pigments.
The biological activity of this compound is attributed to its interaction with biological macromolecules, such as enzymes and receptors. The compound can inhibit enzymes involved in cell proliferation, contributing to its anticancer properties, and interact with nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission and cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
- It shows effective inhibitory concentrations against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis.
- Its bactericidal activity is linked to inhibiting protein synthesis and nucleic acid production pathways.
Anticancer Potential
The anticancer potential of this compound has been explored in several studies. It can reduce the proliferation of cancer cell lines by modulating specific signaling pathways and exhibits selective toxicity towards cancer cells compared to normal cells.
Complete Stock Solution Preparation Table of this compound
The following is a guide to preparing a stock solution of this compound :
| Prepare stock solution | ||
|---|---|---|
| 1 mg | 5 mg | |
| 1 mM | 4.0119 mL | 20.0594 mL |
| 5 mM | 0.8024 mL | 4.0119 mL |
| 10 mM | 0.4012 mL | 2.0059 mL |
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Position: The position of the naphthalenyl group significantly influences physicochemical properties. In 6-(Naphthalen-2-YL)nicotinic acid, the naphthalenyl group at C6 creates steric hindrance, which may reduce intermolecular interactions compared to the C2-substituted analog.
Fluorine substitution in 5-(2-Fluorophenyl)-2-hydroxynicotinic acid introduces electronegativity, which can enhance receptor binding in biological systems.
Biological Activity: 2-(3-(Naphthalen-2-YL)propanamido)benzoic acid demonstrates nanomolar potency (IC₅₀ = 140 nM) against the GPR109A receptor, a target for dyslipidemia, suggesting that amide linkages may improve pharmacokinetic profiles. Derivatives like 2-(Galactopyranosylthio)-4-(5-methylfuran-2-yl)-6-(naphthalen-2-yl)nicotinonitrile (from ) exhibit anticancer activity, highlighting the role of heterocyclic modifications in therapeutic applications.
Biological Activity
2-(Naphthalen-2-YL)nicotinic acid, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IUPAC Name : 2-naphthalen-2-ylpyridine-3-carboxylic acid
Molecular Formula : C₁₆H₁₁NO₂
CAS Number : 1262000-45-2
The compound's structure combines a naphthalene moiety with a nicotinic acid component, which influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound has been shown to:
- Inhibit Enzyme Activity : It may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
- Modulate Receptor Activity : The compound interacts with nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission and cellular signaling pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating the following:
- Minimum Inhibitory Concentration (MIC) : The compound shows effective inhibitory concentrations against Gram-positive bacteria, with MIC values ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action : Its bactericidal activity is linked to the inhibition of protein synthesis and nucleic acid production pathways .
Anticancer Potential
The anticancer potential of this compound has been explored in several studies:
- Cell Proliferation Inhibition : Studies have demonstrated that the compound can reduce the proliferation of cancer cell lines by modulating specific signaling pathways.
- Selectivity for Cancer Cells : The compound exhibits selective toxicity towards cancer cells compared to normal cells, highlighting its therapeutic potential .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Study :
- Anticancer Evaluation :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Naphthalene-2-carboxylic acid | Lacks nicotinic acid moiety | Limited biological activity |
| Nicotinic acid | Lacks naphthalene ring | Known for lipid-modulating effects |
| 2-(Naphthalen-1-YL)nicotinic acid | Positional isomer affecting reactivity | Different pharmacological profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
